Pyrazolo[1,5-b]pyridazin-3-yl-[9-(trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]methanone
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Overview
Description
Pyrazolo[1,5-b]pyridazin-3-yl-[9-(trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]methanone is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities, including roles as receptor antagonists and enzyme inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-b]pyridazin-3-yl-[9-(trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]methanone typically involves a multi-step process. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyrazolopyridazinones.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow chemistry techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-b]pyridazin-3-yl-[9-(trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Pyrazolo[1,5-b]pyridazin-3-yl-[9-(trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a receptor antagonist and enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action for pyrazolo[1,5-b]pyridazin-3-yl-[9-(trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]methanone involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones: Known for their adenosine receptor antagonist activity and PDE inhibitory activity.
Pyrazolo[3,4-d]pyrimidine: Exhibits significant inhibitory activity against various enzymes.
Pyrazolo[4,3-e][1,2,4]triazine: Known for its biological activity and potential therapeutic applications.
Uniqueness
Pyrazolo[1,5-b]pyridazin-3-yl-[9-(trifluoromethyl)-6-azaspiro[35]nonan-6-yl]methanone is unique due to its specific structural features, such as the trifluoromethyl group and the azaspiro moiety
Properties
IUPAC Name |
pyrazolo[1,5-b]pyridazin-3-yl-[9-(trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c17-16(18,19)13-4-8-22(10-15(13)5-2-6-15)14(24)11-9-21-23-12(11)3-1-7-20-23/h1,3,7,9,13H,2,4-6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEGWDLUYKTZTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CCC2C(F)(F)F)C(=O)C3=C4C=CC=NN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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